molecular formula C11H10F5N B14525620 (E)-N-Butyl-1-(pentafluorophenyl)methanimine CAS No. 62454-79-9

(E)-N-Butyl-1-(pentafluorophenyl)methanimine

Cat. No.: B14525620
CAS No.: 62454-79-9
M. Wt: 251.20 g/mol
InChI Key: URKQDVFSPSXMMF-UHFFFAOYSA-N
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Description

(E)-N-Butyl-1-(pentafluorophenyl)methanimine is an organic compound characterized by the presence of a pentafluorophenyl group attached to a methanimine moiety, with a butyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Butyl-1-(pentafluorophenyl)methanimine typically involves the reaction of pentafluorobenzaldehyde with butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the scalability and feasibility of industrial production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Butyl-1-(pentafluorophenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions may yield amines or other reduced derivatives.

    Substitution: The pentafluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the pentafluorophenyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups attached to the pentafluorophenyl ring.

Scientific Research Applications

(E)-N-Butyl-1-(pentafluorophenyl)methanimine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays and studies involving enzyme interactions.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-Butyl-1-(pentafluorophenyl)methanimine involves its interaction with specific molecular targets. The pentafluorophenyl group can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and exhibit similar reactivity in nucleophilic substitution reactions.

    Methenamine derivatives: Compounds like methenamine hippurate have structural similarities and are used in different applications, such as urinary tract antiseptics.

Uniqueness

(E)-N-Butyl-1-(pentafluorophenyl)methanimine is unique due to the combination of the pentafluorophenyl group and the butyl-substituted methanimine moiety. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

62454-79-9

Molecular Formula

C11H10F5N

Molecular Weight

251.20 g/mol

IUPAC Name

N-butyl-1-(2,3,4,5,6-pentafluorophenyl)methanimine

InChI

InChI=1S/C11H10F5N/c1-2-3-4-17-5-6-7(12)9(14)11(16)10(15)8(6)13/h5H,2-4H2,1H3

InChI Key

URKQDVFSPSXMMF-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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